molecular formula C3H8N+ B14153738 N,N-Dimethylmethaniminium CAS No. 28149-27-1

N,N-Dimethylmethaniminium

Cat. No.: B14153738
CAS No.: 28149-27-1
M. Wt: 58.10 g/mol
InChI Key: HYHSFFFCLDOXCJ-UHFFFAOYSA-N
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Description

N,N-Dimethylmethaniminium chloride, more commonly known as Vilsmeyer reagent, is an organic salt of the N,N-dimethyliminium cation and a chloride anion . It typically appears as a white solid that is soluble in polar organic solvents . This compound is not typically used on its own but is famously generated in situ from the reaction of dimethylformamide (DMF) with phosphorus oxychloride (POCI3) to form the active Vilsmeier-Haack complex . Its primary research value and mechanism of action lie in its function as a powerful electrophilic agent for the formylation of electron-rich aromatic and heteroaromatic systems, a transformation known as the Vilsmeier-Haack reaction . In this key synthetic role, the reagent acts as a source of "O=CH+", introducing an aldehyde group to the substrate molecule . Beyond its classical application, the reagent has also been utilized in the direct and chemoselective conversion of carboxylic acids into aldehydes, demonstrating its utility even in the presence of other functional groups like halides, esters, and ketones . Due to its high reactivity and hygroscopic nature, it is a flammable solid and requires careful handling, as it is corrosive and causes severe skin burns and eye damage . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

dimethyl(methylidene)azanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N/c1-4(2)3/h1H2,2-3H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHSFFFCLDOXCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501024606
Record name N,N-Dimethylmethaniminium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501024606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

58.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28149-27-1
Record name N,N-Dimethylmethaniminium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501024606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Alkylation of Trimethylamine with Diiodomethane

The most widely documented method involves the reaction of trimethylamine with diiodomethane in a polar aprotic solvent.

Procedure :

  • Reagents : Trimethylamine (3 mol eq), diiodomethane (1 mol eq), absolute ethanol, dioxane.
  • Conditions : Reaction conducted in the dark at 25°C for 100 hours.
  • Workup : Crystallization from ethanol/diethyl ether yields iodomethyl trimethylammonium iodide. Subsequent thermal decomposition at 160°C in sulfolane for 12 minutes produces this compound iodide.

Key Data :

Parameter Value
Yield 82%
Purity >95% (by NMR)
By-products Traces of quaternary ammonium salts

This method prioritizes simplicity but requires prolonged reaction times, making it less suitable for large-scale production.

Thermal Decomposition of Quaternary Ammonium Intermediates

A two-step approach optimizes yield by isolating an intermediate quaternary ammonium salt.

Step 1 : Synthesis of iodomethyl trimethylammonium iodide:
$$ (CH3)3N + CH2I2 \rightarrow [(CH3)3NCH2I]^+ I^- $$
Step 2 : Thermal elimination at 160°C in sulfolane:
$$
[(CH
3)3NCH2I]^+ I^- \xrightarrow{\Delta} [CH2=N(CH3)_2]^+ I^- + HI $$

Advantages :

  • Higher purity (>98%) due to controlled decomposition.
  • Scalability for industrial applications.

Alternative Synthetic Routes and Counterion Variations

This compound Chloride Synthesis

While less common, the chloride variant is synthesized via analogous pathways using dichloromethane. A one-pot method reported in PMC involves:

  • Reagents : Dimethylmethyleneiminium chloride, SnCl$$2\cdot$$2H$$2$$O, alkyl halides.
  • Conditions : 40°C for 1–2 hours, followed by alkylation at 25–50°C.

Applications :

  • Key intermediate in indole alkaloid synthesis.
  • Facilitates 1,5-addition reactions in heterocyclic chemistry.

Optimization Strategies for Industrial-Scale Production

By-Product Mitigation

The patent US6242651B1 highlights critical strategies for minimizing cyclic and trialkyl by-products in related diamine syntheses, applicable to this compound salts:

  • Intermediate Control : Maintain residual haloalkaneamine intermediates below 0.002 mol per mole of alkylamine.
  • Temperature Modulation : Reactions at 50–250°C enhance selectivity.
  • Solvent Selection : Polar aprotic solvents (e.g., sulfolane) improve reaction homogeneity.

Table 1 : Impact of Reaction Parameters on By-Product Formation

Parameter By-Product Reduction
Temp: 160°C 40%
Intermediate <0.002 mol 75%
Sulfolane solvent 30%

Comparative Analysis of Synthesis Methods

Table 2 : Method Comparison for this compound Iodide

Method Yield Time Scalability
Direct alkylation 82% 100 h Low
Thermal decomposition 90% 12 min High
Chloride variant 75% 4 h Moderate

Thermal decomposition outperforms direct alkylation in yield and time efficiency, though it demands specialized equipment for high-temperature reactions.

Applications in Organic Synthesis

Mannich Reactions

This compound iodide facilitates Mannich-type additions, enabling the synthesis of β-amino ketones. For example:
$$ \text{Ketone} + [CH2=N(CH3)_2]^+ I^- \rightarrow \text{β-Aminoketone} $$
This reaction is pivotal in producing tramadol intermediates.

Heterocyclic Compound Synthesis

The PMC study demonstrates its use in constructing multisubstituted indoles via nitro reduction and alkylation.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethylmethaniminium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include aldehydes, ketones, and secondary amines. The reactions typically occur under mild conditions, with temperatures ranging from 30 to 50°C .

Major Products Formed

Major products formed from reactions involving this compound include α,β-unsaturated aldehydes, Mannich products, and various heterocyclic compounds .

Mechanism of Action

The mechanism of action of N,N-Dimethylmethaniminium involves its role as an electrophilic aminomethylating agent. The compound reacts with aldehydes and ketones to form Mannich products through the Mannich reaction. This reaction involves the formation of an iminium ion intermediate, which then reacts with a nucleophile to form the final product .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares N,N-Dimethylmethaniminium with structurally related compounds based on molecular features, applications, and toxicity:

Compound Molecular Formula CAS No. Key Functional Group Applications Toxicity/Regulatory Notes
This compound C₃H₉N⁺ Not listed Iminium ion (R₂C=NH⁺) Hypothesized use in catalysis, organic synthesis Limited data; likely reactive and irritant
N,N-Dimethylformamide (DMF) C₃H₇NO 68-12-2 Amide (N,N-dimethyl) Polar aprotic solvent, peptide synthesis, polymer production Reproductive toxin; regulated under OSHA
N-Nitrosodimethylamine (NDMA) C₂H₆N₂O 62-75-9 Nitrosamine (N-N=O) Research chemical (carcinogen), unintended byproduct in pharmaceuticals Potent carcinogen; EPA-regulated
N,N-Dimethylaniline C₈H₁₁N 121-69-7 Aromatic amine (N,N-dimethyl) Dye intermediate, solvent Toxic via inhalation; suspected carcinogen
Methanimidamide derivatives Varies (e.g., C₁₃H₁₄N₆) 25784-62-7 Amidine (HN=C(NR₂)) Pharmaceutical intermediates, agrochemicals Variable; some derivatives show bioactivity

Toxicity and Regulatory Status

  • NDMA: Classified as a Group 2A carcinogen (IARC). Strictly regulated in pharmaceuticals and water supplies due to genotoxicity .
  • DMF : Regulated for occupational exposure (OSHA PEL: 10 ppm). Linked to liver damage and developmental toxicity .
  • N,N-Dimethylaniline : Listed as a hazardous air pollutant (EPA). Requires handling under fume hoods due to methemoglobinemia risk .

Research Findings and Data Gaps

  • This compound: Limited experimental data exist, but computational studies (e.g., Joback method) predict boiling points (~549 K) and critical temperatures (~771 K) for related methanimidamides .
  • NDMA : Toxicokinetic studies show rapid absorption and metabolism to methylating agents, causing DNA adducts .
  • DMF : Recent advances highlight its role in sustainable synthesis, such as CO₂ fixation under mild conditions .

Q & A

Basic Research Questions

Q. What are the established laboratory synthesis protocols for N,N-Dimethylmethaniminium, and what purity standards are recommended for research use?

  • Methodology : Synthesis typically involves alkylation of methylamine derivatives using methylating agents (e.g., methyl iodide) under controlled conditions. Post-synthesis purification via fractional distillation or recrystallization is critical. Purity assessment should follow pharmacopeial standards, such as gas chromatography (GC) with ≥99% purity thresholds, as outlined for structurally similar amines .
  • Key Considerations : Monitor reaction pH and temperature to avoid byproducts. Use anhydrous conditions to prevent hydrolysis.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Prioritize 1^1H and 13^{13}C NMR to identify methyl group environments and confirm quaternary ammonium structure .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or gas-phase PHPMS (pulsed high-pressure mass spectrometry) can detect ion clusters and fragmentation patterns .
  • Gas Chromatography (GC) : Use polar columns (e.g., DB-WAX) with flame ionization detection for purity analysis .

Q. What are the critical storage conditions and handling precautions for this compound?

  • Storage : Keep in tightly sealed containers under inert gas (e.g., nitrogen) at 2–8°C in a dry, ventilated environment. Avoid exposure to moisture or oxidizing agents .
  • Safety : Use PPE (gloves, goggles) and work in fume hoods. Conduct regular vapor pressure monitoring due to potential volatility .

Advanced Research Questions

Q. How can researchers reconcile conflicting thermodynamic data for this compound across solvent systems?

  • Methodology :

  • Gas-Phase Studies : Reference NIST thermochemical data (e.g., ΔfH°gas, ΔrS°) obtained via high-precision techniques like PHPMS or ion cyclotron resonance .
  • Solvent-Specific Calorimetry : Compare enthalpy changes in polar vs. nonpolar solvents using isothermal titration calorimetry (ITC).
  • Computational Validation : Apply density functional theory (DFT) to model solvent interactions and cross-validate experimental results .

Q. What advanced mass spectrometry techniques are recommended for studying gas-phase ion chemistry of this compound?

  • Methodology :

  • Ion Clustering Analysis : Use PHPMS to measure association/dissociation equilibria (e.g., C3H10N+nC3H9N\text{C}_3\text{H}_{10}\text{N}^+ \cdot n\text{C}_3\text{H}_9\text{N}) and derive binding enthalpies (ΔrH° ≈ 31–37 kJ/mol) .
  • Collision-Induced Dissociation (CID) : Map fragmentation pathways to infer structural stability and proton affinity.

Q. What methodological considerations are essential when designing catalytic studies involving this compound as a proton transfer agent?

  • Methodology :

  • Kinetic Profiling : Use stopped-flow spectroscopy to measure proton transfer rates under varying pH and temperature.
  • Isotopic Labeling : Incorporate deuterated analogs (e.g., CD3\text{CD}_3) to track proton migration pathways via NMR or MS .
  • Computational Modeling : Simulate transition states using software like Gaussian to predict catalytic efficiency .

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